molecular formula C8H10ClNO B012932 4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium CAS No. 109371-20-2

4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium

Cat. No. B012932
M. Wt: 171.62 g/mol
InChI Key: OEIVKNYMXKWILN-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

To 2,3,5-trimethyl-4-nitropyridine1-oxide (850 g, 4.67 mol), water (400 g) and 36% concentrated hydrochloric acid (1.69 kg) was added and the mixture was heated to 70° C. To the mixture, N,N-dimethylformamide (115 mL) was added and then the resultant mixture was heated to 100° C. After completion of the reaction, the reaction mixture was cooled to 20° C. and poured into a mixture of potassium carbonate (1.40 kg) and water (7 L). The mixture was extracted with chloroform (1.0 L×3), the organic layer dried over sodium sulfate and concentrated. The obtained crude product was stirred for 2 hours in a mixture of diisopropyl ether (500 mL) and n-hexane (1.0 L), and thereafter, sucking filtration was performed. The obtained wet product was dried under vacuum overnight to obtain a desired product (666.4 g).
Quantity
850 g
Type
reactant
Reaction Step One
Quantity
1.69 kg
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 kg
Type
reactant
Reaction Step Three
Name
Quantity
7 L
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
115 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[C:5]([CH3:12])=[CH:4][N+:3]=1[O-:13].[ClH:14].C(=O)([O-])[O-].[K+].[K+]>C(OC(C)C)(C)C.CCCCCC.O.CN(C)C=O>[Cl:14][C:6]1[C:5]([CH3:12])=[CH:4][N+:3]([O-:13])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
850 g
Type
reactant
Smiles
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
Name
Quantity
1.69 kg
Type
reactant
Smiles
Cl
Name
Quantity
400 g
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.4 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
115 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (1.0 L×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
The obtained wet product was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=[N+](C=C1C)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 666.4 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.